molecular formula C21H17NO5 B2454201 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 307509-04-2

2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Katalognummer B2454201
CAS-Nummer: 307509-04-2
Molekulargewicht: 363.369
InChI-Schlüssel: JUMNLWSMUHSZSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzo[b][1,4]dioxepin ring and the chromen-7-one moiety, followed by the introduction of the nitrile group. Without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a 3,4-dihydro-2H-benzo[b][1,4]dioxepin ring, which is a type of heterocyclic compound. This ring is connected to a 4H-chromen-7-one moiety, another type of heterocyclic compound. The compound also contains a nitrile group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the nitrile group, for example, suggests that it could undergo reactions typical of nitriles, such as hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the nitrile group could influence its polarity and hence its solubility in different solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation in Medicine

A study by Liu et al. (2009) explored the synthesis of compounds with structures related to 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile. They assessed these compounds for their positive inotropic activities, which are crucial for treating heart failure (Liu et al., 2009).

Antibacterial Applications

Čačić et al. (2009) synthesized derivatives based on a related structure for potential antibacterial applications. They planned to test these compounds against various bacteria, indicating a potential role in addressing bacterial infections (Čačić et al., 2009).

Structural and Chemical Analysis

Menezes et al. (2011) conducted a study involving the synthesis of structurally related compounds, providing insights into their chemical properties and potential applications in various fields, including pharmacology (Menezes et al., 2011).

Versatility in Organic Synthesis

Pratap et al. (2007) discussed the base-catalyzed ring transformation of related compounds, demonstrating the versatility of these structures in organic synthesis and their potential in creating diverse chemical entities (Pratap et al., 2007).

Crystal Structure Characterization

Srinivasan et al. (2012) focused on the crystal structure characterization of isomeric compounds closely related to the target chemical. Understanding crystal structures is fundamental for drug design and material science applications (Srinivasan et al., 2012).

Potential in Herbicidal Applications

Huang et al. (2005) synthesized a series of compounds structurally similar to the target chemical, demonstrating their potential as herbicides. This indicates possible agricultural applications of such compounds (Huang et al., 2005).

Zukünftige Richtungen

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, as suggested by the presence of the benzo[b][1,4]dioxepin and chromen-7-one moieties .

Eigenschaften

IUPAC Name

2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-13-20(14-3-6-17-19(11-14)26-9-2-8-25-17)21(23)16-5-4-15(24-10-7-22)12-18(16)27-13/h3-6,11-12H,2,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMNLWSMUHSZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.